cerium;tetrakis(2,2,6,6-tetramethylheptane-3,5-dione)

MOCVD precursor thermodynamics sublimation enthalpy vapor pressure

Cerium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato), commonly abbreviated Ce(tmhd)4 or Ce(thd)4, is a homoleptic cerium(IV) β-diketonate complex that serves as a volatile, fluorine-free molecular precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of ceria (CeO₂) thin films. Unlike many lower-oxidation-state lanthanide precursors, Ce(tmhd)4 places cerium in the +4 oxidation state, which can be preserved in the deposited oxide under oxidizing conditions, making it a convenient single-source reagent for CeO₂-based materials in solid oxide fuel cell electrolytes, photocatalysts, and hydrophobic optical coatings.

Molecular Formula C44H80CeO8
Molecular Weight 877.2 g/mol
CAS No. 18960-54-8
Cat. No. B102067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecerium;tetrakis(2,2,6,6-tetramethylheptane-3,5-dione)
CAS18960-54-8
Molecular FormulaC44H80CeO8
Molecular Weight877.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ce]
InChIInChI=1S/4C11H20O2.Ce/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3;
InChIKeyJPCVCRISNDSDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cerium Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato) (Ce(tmhd)4, CAS 18960-54-8): A Thermally Defined, Volatile Ce(IV) β-Diketonate Precursor for Advanced Thin-Film Deposition


Cerium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato), commonly abbreviated Ce(tmhd)4 or Ce(thd)4, is a homoleptic cerium(IV) β-diketonate complex that serves as a volatile, fluorine-free molecular precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of ceria (CeO₂) thin films [1]. Unlike many lower-oxidation-state lanthanide precursors, Ce(tmhd)4 places cerium in the +4 oxidation state, which can be preserved in the deposited oxide under oxidizing conditions, making it a convenient single-source reagent for CeO₂-based materials in solid oxide fuel cell electrolytes, photocatalysts, and hydrophobic optical coatings [2][3].

Why Ce(tmhd)4 Cannot Be Directly Replaced by Ce(acac)₃, Ce(acac)₄, or Ce(CPD)₃ in Gas-Phase Deposition Processes


Cerium precursors for CVD/ALD differ profoundly in oxidation state, volatility mechanism, thermal decomposition pathway, and ligand combustion chemistry, making simple interchange hazardous to film quality. Ce(tmhd)4 delivers Ce(IV) that can be retained as CeO₂ under appropriate oxidant flows, whereas Ce(acac)₃ introduces Ce(III) and requires an oxidation step that may leave carbonaceous residues [1]. Furthermore, the bulky 2,2,6,6-tetramethylheptane-3,5-dionate ligands of Ce(tmhd)4 provide an unusually well-characterized sublimation thermodynamics profile — with saturated vapor pressure measured in the 430–468 K range — enabling precise precursor delivery that is rarely available for other cerium β-diketonates [2]. Cyclopentadienyl-based precursors such as Ce(CPD)₃ decompose more efficiently but introduce different surface chemistries and hydrocarbon footprints [3]. The quantitative evidence below demonstrates where these differences translate into measurable performance gaps.

Quantitative Differentiation Evidence for Ce(tmhd)4 (CAS 18960-54-8) Against Closest Cerium Precursor Alternatives


Experimentally Determined Sublimation Enthalpy and Vapor Pressure Enable Precision Precursor Delivery Unavailable for Ce(acac)₃

The saturated vapor pressure of Ce(tmhd)4 was measured by a flow method over the solid compound in the temperature range 430–468 K, yielding a sublimation enthalpy of ΔsubH° = 144 ± 3 kJ/mol and entropy ΔsubS° = 218 ± 4 J/mol·K at the average experimental temperature, with values subsequently extrapolated to 298.15 K [1]. This permits quantitative prediction of precursor flux across a wide temperature window for any CVD/ALD reactor. In contrast, no equivalent experimentally determined sublimation thermodynamics exist for the common alternative Ce(acac)₃, which decomposes rather than subliming congruently and is typically handled as a hydrate with variable stoichiometry [2]. The well-defined monomolecular sublimation of Ce(tmhd)4 eliminates the uncertainty introduced by hydrate water loss during precursor delivery, a documented failure mode for Ce(acac)₃·nH₂O in gas-phase processes.

MOCVD precursor thermodynamics sublimation enthalpy vapor pressure cerium oxide thin film

Dual Luminescence and Photoredox Activity: Ce(tmhd)4 Is Both Emissive and Photoreactive, Unlike Ce(acac)₃

In acetonitrile solution, CeIV(tmhd)4 exhibits a ligand-to-metal charge transfer (LMCT) emission band at λmax = 462 nm with a quantum yield φ = 4.1 × 10⁻⁴ (λexc = 380 nm) and simultaneously undergoes photoredox reduction of Ce(IV) to Ce(III) upon LMCT excitation [1]. Under identical conditions, Ce(acac)₃·nH₂O is neither luminescent nor photoreactive — its excited state deactivates non-radiatively [1]. This makes Ce(tmhd)4 a rare example of a Ce(IV) complex that is both emissive and photochemically active, a property that Ce(III) β-diketonates and most Ce(IV) analogs (e.g., Ce(acac)₄) do not share. The same study confirmed that the absorption spectrum is solvent-independent (λmax = 372 nm, ε = 7100 M⁻¹cm⁻¹; 276 nm, ε = 40,300 M⁻¹cm⁻¹; 210 nm, ε = 22,600 M⁻¹cm⁻¹ in CH₃CN), establishing robust optical properties.

LMCT luminescence cerium photoredox β-diketonate excited states

Deposition of Hydrophobic CeO₂ Coatings with Water Contact Angles Exceeding 90° via AACVD Using Ce(tmhd)4

Using Ce(tmhd)4 as the sole precursor in aerosol-assisted chemical vapor deposition (AACVD) onto fluorine-doped tin oxide (FTO)-coated glass, CeO₂ thin films were obtained with water contact angles (WCA) of 91–101.1° at deposition temperatures of 400–500 °C [1]. XPS analysis confirmed that films deposited at ≥450 °C consisted exclusively of Ce⁴⁺ (CeO₂), while lower temperatures yielded mixed Ce³⁺/Ce⁴⁺ phases [1]. This hydrophobicity arises from the intrinsic surface chemistry of CeO₂ combined with the morphology imparted by the AACVD process using this specific precursor. For comparison, CeO₂ films deposited by physical methods such as RF magnetron sputtering typically exhibit WCAs in the 87–95° range [2], and many CVD-derived ceria films from alternative precursors (e.g., Ce(acac)₃) are hydrophilic unless post-treated [3].

hydrophobic cerium oxide AACVD self-cleaning coatings water contact angle

Superior Oxidation State Retention in CeO₂ Films: Ce(tmhd)4 Yields Phase-Pure Ce⁴⁺ Oxide Under Oxidizing MOCVD Conditions, While Ce(acac)₃ Produces Carbon-Contaminated CeO₂₋ₓ

In a direct comparative MOCVD study, CeO₂ layers were synthesized on quartz glass from both Ce(tmhd)4 and Ce(acac)₃ across a substrate temperature range of 300–900 °C, using either argon or air as the carrier gas [1]. When the synthesis was performed in air (oxidizing atmosphere), Ce(tmhd)4 produced phase-pure CeO₂ (Ce⁴⁺) layers at all temperatures, while Ce(acac)₃ yielded CeO₂₋ₓ (oxygen-deficient, mixed-valence) films with embedded carbon clusters that inhibited grain growth [1]. Under argon, Ce(tmhd)4 still deposited CeO₂₋ₓ but with substantially lower carbon content than Ce(acac)₃-derived films [1]. The carbon contamination from Ce(acac)₃ was attributed to incomplete combustion of the acetylacetonate ligands, which contain a higher C:Ce ratio and lack the sterically shielding tert-butyl groups that facilitate cleaner Ce(tmhd)4 decomposition. X-ray diffraction confirmed that all films were nanocrystalline, but grain size was systematically larger for Ce(tmhd)4-derived films due to the absence of carbon-cluster grain-boundary pinning [1].

MOCVD ceria oxidation state control carbon contamination precursor decomposition

Evidence-Based Application Scenarios for Ce(tmhd)4 (CAS 18960-54-8) in Thin-Film Technology and Photocatalysis


Precision MOCVD of Stoichiometric CeO₂ Electrolyte Layers for Solid Oxide Fuel Cells

The well-characterized sublimation thermodynamics of Ce(tmhd)4 (ΔsubH° = 144 kJ/mol, measured saturated vapor pressure at 430–468 K) enable physics-based modeling of precursor mass flow into the MOCVD reactor [1]. Combined with the demonstrated ability to deposit phase-pure CeO₂ in air without carbon contamination [2], Ce(tmhd)4 is the precursor of choice for growing dense, stoichiometric CeO₂ electrolyte thin films where ionic conductivity and grain-boundary purity are critical.

Single-Step AACVD of Hydrophobic, Self-Cleaning CeO₂ Coatings on Photovoltaic Cover Glass

Using Ce(tmhd)4 as the precursor in AACVD, CeO₂ thin films with water contact angles of 91–101.1° are obtained directly on FTO-coated glass at 400–500 °C, without requiring post-deposition silanization or fluorination [3]. This one-step process simplifies the manufacturing of self-cleaning solar modules compared to approaches that deposit CeO₂ from Ce(acac)₃ and then require a separate hydrophobization treatment.

Fabrication of Luminescent and Photoredox-Active CeO₂-Based Photocatalysts

The unique dual functionality of Ce(tmhd)4 — LMCT-based luminescence (φ = 4.1 × 10⁻⁴ at 462 nm) combined with photoredox reactivity — makes it the preferred precursor for synthesizing CeO₂ photocatalysts where the deposited film may retain or inherit the photochemical activity of the precursor [4]. This is not achievable with Ce(acac)₃, which is neither luminescent nor photoreactive.

ALD of Ceria-Zirconia Solid Solutions Using Ligand-Matched Ce(tmhd)4 and Zr(tmhd)4 Precursor Pairs

For ALD of Ce₀.₅Zr₀.₅O₂ solid solutions, Ce(tmhd)4 and Zr(tmhd)4 form a ligand-matched precursor pair that suppresses detrimental ligand-exchange reactions during co-deposition [5]. Using identical tmhd ligands on both metals ensures uniform precursor decomposition chemistry, enabling 50-cycle ALD runs that deposit 0.77 g Ce₀.₅Zr₀.₅O₂ per g γ-Al₂O₃ support with a film thickness of 1.0 nm [5]. This ligand-matching strategy is unavailable when pairing Ce(tmhd)4 with precursors bearing different ligand sets (e.g., Ce(acac)₃ with Zr(tmhd)₄).

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